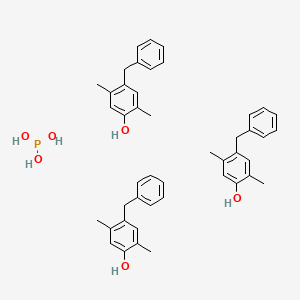
4-Benzyl-2,5-dimethylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,5-dimethylphenol;phosphorous acid is an organic compound that combines the structural features of a phenol and a phosphorous acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,5-dimethylphenol;phosphorous acid typically involves the reaction of 4-benzyl-2,5-dimethylphenol with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,5-dimethylphenol;phosphorous acid can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
4-Benzyl-2,5-dimethylphenol;phosphorous acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,5-dimethylphenol;phosphorous acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid moiety can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,5-dimethylphenol: Lacks the phosphorous acid moiety but shares the phenolic structure.
Phosphorous Acid: Contains the phosphorous acid group but lacks the aromatic phenol structure.
Uniqueness
4-Benzyl-2,5-dimethylphenol;phosphorous acid is unique due to the combination of a phenolic structure with a phosphorous acid moiety, which imparts distinct chemical and biological properties not found in either component alone.
Properties
CAS No. |
62577-80-4 |
|---|---|
Molecular Formula |
C45H51O6P |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
4-benzyl-2,5-dimethylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H16O.H3O3P/c3*1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13;1-4(2)3/h3*3-9,16H,10H2,1-2H3;1-3H |
InChI Key |
JTBGOHHRHHVFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


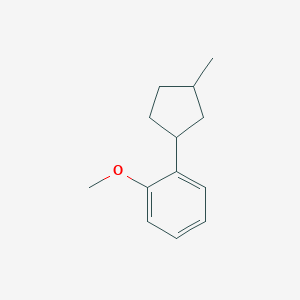
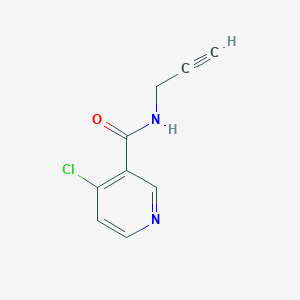
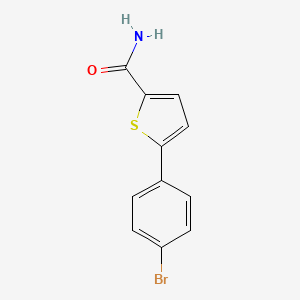
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)


![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)
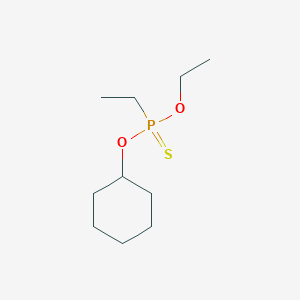
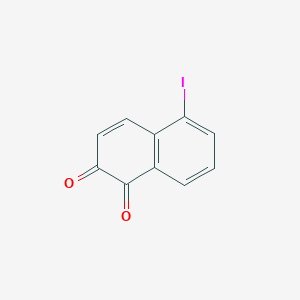
![Ethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14518629.png)
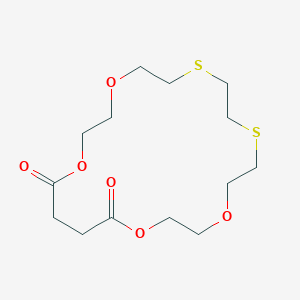
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
